molecular formula C12H17N7OS B10915653 N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B10915653
M. Wt: 307.38 g/mol
InChI Key: JWMATDRVGDYAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide: is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide typically involves multiple steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Acetylation: The next step involves the acetylation of the pyrazole rings. This can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Hydrazinecarbothioamide Formation: The final step involves the reaction of the acetylated pyrazole with thiosemicarbazide under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole rings.

    Reduction: Reduced derivatives, potentially leading to the formation of hydrazine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound could be explored for similar applications.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Pyrazole derivatives have been studied for their anticancer, antiviral, and antifungal activities, and this compound could be a candidate for such studies.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide would depend on its specific application. In medicinal chemistry, it could act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C12H17N7OS

Molecular Weight

307.38 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[[2-(3-methylpyrazol-1-yl)acetyl]amino]thiourea

InChI

InChI=1S/C12H17N7OS/c1-8-4-5-19(16-8)7-11(20)14-15-12(21)13-10-6-18(3)17-9(10)2/h4-6H,7H2,1-3H3,(H,14,20)(H2,13,15,21)

InChI Key

JWMATDRVGDYAEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(=O)NNC(=S)NC2=CN(N=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.